(4-Vinylphenyl)acetonitrile

Solid-phase extraction Polymeric sorbents Phenol adsorption

(4-Vinylphenyl)acetonitrile (also known as 4-vinylbenzyl cyanide or cyanomethylstyrene) is a difunctional aromatic monomer of formula C₁₀H₉N (MW 143.19 g/mol) bearing both a polymerizable 4-vinyl group and a benzyl nitrile (-CH₂CN) moiety. This combination allows free-radical homo- and co-polymerization while introducing a strong, permanent dipole (LogP 4.79, PSA 47.58 Ų).

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
Cat. No. B8807721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Vinylphenyl)acetonitrile
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)CC#N
InChIInChI=1S/C10H9N/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7H2
InChIKeyDUIIPHYNGUDOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Vinylphenyl)acetonitrile (CAS 1592-11-6): A Bifunctional Styrenic Nitrile Monomer for Polar Polymer Architectures and Selective Sorbent Design


(4-Vinylphenyl)acetonitrile (also known as 4-vinylbenzyl cyanide or cyanomethylstyrene) is a difunctional aromatic monomer of formula C₁₀H₉N (MW 143.19 g/mol) bearing both a polymerizable 4-vinyl group and a benzyl nitrile (-CH₂CN) moiety . This combination allows free-radical homo- and co-polymerization while introducing a strong, permanent dipole (LogP 4.79, PSA 47.58 Ų) . Unlike simple styrenics, the nitrile function provides sites for post-polymerization derivatization (hydrolysis, reduction, cycloaddition) and enhances polar sorbate affinity, making the compound a strategic intermediate for functional resins, polar solid-phase extraction sorbents, and specialty copolymer synthesis [1].

Why (4-Vinylphenyl)acetonitrile Cannot Be Replaced by Generic Styrene, 4-Vinylbenzyl Chloride, or Vinylbenzonitrile in Polar Resin and Sorbent Applications


Structurally analogous styrenic monomers differ critically in polarity and post-functionalization capability, directly dictating sorptive selectivity and processing safety. Unsubstituted styrene lacks any heteroatom functionality, yielding completely non-polar polymer surfaces with negligible affinity for phenolic or hydrophilic sorbates [1]. 4-Vinylbenzyl chloride introduces a reactive benzylic chloride, but its lachrymatory toxicity, hydrolytic instability, and requirement for subsequent amination steps complicate procurement and scale-up . Vinylbenzonitrile places the nitrile directly on the aromatic ring, eliminating the benzylic -CH₂- spacer, which alters monomer reactivity ratios during copolymerization and reduces conformational flexibility for post-polymerization derivatization. (4-Vinylphenyl)acetonitrile uniquely combines a polymerizable styrenic vinyl group with a benzylic nitrile that is stable during radical polymerization yet available for quantitative, orthogonal conversion to amines, carboxylic acids, or tetrazoles, enabling precise polarity tuning without compromising polymer backbone integrity .

Quantitative Differentiation of (4-Vinylphenyl)acetonitrile Against Its Closest Analogs: Surface Area, Sorption Selectivity, Purity, and Safety


Nitrile-Containing Sorbents Deliver 2–3× Higher Phenol Distribution Coefficients vs. Non-Polar Styrenic Resins at Comparable Porosity

Copolymers of cyanomethylstyrene (CMSt) with divinylbenzene (DVB) yield specific surface areas of 310–560 m²/g depending on crosslinker content, with nitrile groups distributed evenly throughout the polymeric network [1]. In a cross-study comparison, acrylonitrile/DVB copolymers—close nitrile-containing analogs—exhibited phenol distribution coefficients 2–3 times higher than styrene/DVB copolymers of nearly identical porosity (~48%, specific surface area 465 vs. 490 m²/g, average pore diameter 4.6 vs. 4.5 nm) [2]. This quantifies the functional advantage of incorporating a polar nitrile monomer for sorption applications, where (4-vinylphenyl)acetonitrile serves as the monomeric precursor to such nitrile-rich architectures.

Solid-phase extraction Polymeric sorbents Phenol adsorption

High Purity & Controlled Isomer Content: 98% GC Purity with TBC Stabilization vs. Industrial-Grade Isomeric Mixtures

Commercially available (4-vinylphenyl)acetonitrile is supplied at 98% purity (GC) stabilized with 4-tert-butylcatechol (TBC), with well-defined para-isomer content [REFS-1, REFS-2]. In contrast, industrial-grade vinylbenzyl chloride (VBC, a common precursor) is typically supplied as a mixture of meta- and para-isomers at ≥90–95% technical grade, with the benzylic chloride prone to hydrolysis during storage . The higher and more rigorously specified purity of the nitrile monomer reduces batch-to-batch variability in copolymer composition and molecular weight control, critical for reproducible resin performance.

Monomer purity Polymerization control Quality assurance

Higher LogP and Polar Surface Area vs. 4-Vinylbenzyl Chloride: Tuning Monomer Hydrophobicity for Emulsion and Suspension Polymerization

(4-Vinylphenyl)acetonitrile has a computed LogP of 4.79 and a polar surface area (PSA) of 47.58 Ų, derived from the nitrile group . By comparison, 4-vinylbenzyl chloride has a substantially lower LogP of 3.07 and a PSA of 0.00 Ų , reflecting the absence of any heteroatom capable of hydrogen-bond acceptance. This difference in LogP (~1.72 log units, corresponding to ~52× higher octanol/water partition) and PSA influences monomer partitioning behavior in aqueous suspension or emulsion polymerization, monomer droplet stability, and copolymer composition drift. The nitrile monomer's intermediate polarity also enables solvent compatibility with both hydrophobic and moderately hydrophilic comonomers.

Partition coefficient Monomer polarity Polymerization process design

Orthogonal Post-Polymerization Derivatization: Nitrile as a Latent Functional Handle Unavailable in Styrene or VBC Homopolymers

The benzylic nitrile group in (4-vinylphenyl)acetonitrile is stable under standard free-radical polymerization conditions yet can be quantitatively converted after polymerization. Documented transformations include: (i) hydrolysis to carboxylic acid (introducing cation-exchange capacity), (ii) reduction to primary amine (enabling subsequent amidation or quaternization for anion-exchange resins), and (iii) cycloaddition to tetrazole (for metal-chelation or click-chemistry applications) [1]. Styrene lacks any post-modifiable group; 4-vinylbenzyl chloride undergoes direct nucleophilic substitution but with competing hydrolysis and crosslinking side reactions . The nitrile thus functions as a latent, orthogonal handle: the polymer architecture is built first, then functionalized in a controlled second step.

Post-polymerization modification Functional resins Click chemistry

Toxicological Profile: Nitrile Monomer Classified as Toxic (UN3276, Class 6.1) vs. Lachrymatory and Corrosive Benzylic Chloride; Implications for Handling and Scale-Up

(4-Vinylphenyl)acetonitrile is classified under UN3276 (Nitriles, liquid, toxic, n.o.s.), Hazard Class 6.1, Packing Group III, with GHS hazard statements H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled) and H315/H319 (skin/eye irritation) . 4-Vinylbenzyl chloride is additionally classified as highly dangerous, causing burns (corrosive) and skin sensitivity (lachrymatory), with a lower boiling point (229 °C) and higher vapor density (5.3 vs. air) that increase inhalation risk during handling . While both compounds require engineering controls, the nitrile monomer lacks the corrosive and sensitization hazards of the benzylic chloride, simplifying personal protective equipment requirements and waste-disposal protocols for kilogram-scale or larger operations.

Chemical safety Occupational health Scale-up risk assessment

Procurement-Relevant Application Scenarios for (4-Vinylphenyl)acetonitrile Based on Quantified Performance Differentiation


Synthesis of Polar Polymeric Sorbents for Selective Extraction of Phenolic Pollutants from Wastewater

When designing solid-phase extraction (SPE) resins for polar aromatic analytes such as phenol, nitrophenols, and hydroquinone, CMSt/DVB copolymers achieve specific surface areas of 310–560 m²/g with evenly distributed nitrile groups that enhance sorption affinity 2–3× over non-polar St/DVB resins of identical porosity [1]. Procuring (4-vinylphenyl)acetonitrile as the functional monomer eliminates the need for post-sulfonation or post-amination steps required by styrenic resins, directly yielding a polar sorbent in a single copolymerization step.

Latent-Functional Polymer Scaffolds for Anion-Exchange and Chelating Resins

The benzylic nitrile group survives radical polymerization intact and can be quantitatively reduced to a primary amine (-CH₂NH₂) or hydrolyzed to a carboxylic acid, enabling controlled introduction of ion-exchange capacity after the polymer morphology is established [REFS-1, REFS-2]. This orthogonal functionalization strategy avoids the uncontrolled crosslinking and hydrolysis that plague direct polymerization of 4-vinylbenzyl chloride, making the nitrile monomer the preferred scaffold for tailored ion-exchange and metal-chelation resins.

Specialty Copolymer Synthesis Requiring Intermediate Monomer Polarity (LogP ~4.8) and DMF/Acetone Solubility

With a LogP of 4.79 and PSA of 47.58 Ų, (4-vinylphenyl)acetonitrile occupies an intermediate polarity window between hydrophobic styrene (LogP ~2.95) and highly polar acrylonitrile (LogP ~0.25) [1]. This enables homogeneous copolymerization with both hydrophobic (styrene, divinylbenzene) and moderately polar (methyl methacrylate, vinyl acetate) comonomers in a broader range of solvents, reducing phase-separation issues during solution or suspension polymerization that occur with more polar nitrile monomers.

Academic and Industrial Research on Post-Polymerization Click Chemistry and Bioorthogonal Functionalization

The nitrile group in poly(4-vinylphenyl)acetonitrile-based materials can participate in nitrile-azide cycloaddition and metal-catalyzed transformations, positioning the monomer as a building block for functional polymer scaffolds used in bioconjugation, drug-delivery research, and advanced materials [1]. Unlike 4-vinylbenzyl chloride, which undergoes rapid hydrolysis in aqueous media and cannot be used in biological buffer systems, the nitrile-functional polymer is hydrolytically stable under physiological pH, expanding its application scope in biointerface research.

Quote Request

Request a Quote for (4-Vinylphenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.